3-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]propanamide
Description
Properties
IUPAC Name |
3-chloro-N-(3-pyrrolidin-1-ylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c14-7-6-13(17)15-11-4-3-5-12(10-11)20(18,19)16-8-1-2-9-16/h3-5,10H,1-2,6-9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBWQKDGFNJGDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]propanamide typically involves the following steps:
Formation of the Pyrrolidine Sulfonyl Intermediate: This step involves the reaction of pyrrolidine with a sulfonyl chloride to form the pyrrolidine sulfonyl intermediate.
Coupling with 3-chloropropanoyl Chloride: The intermediate is then reacted with 3-chloropropanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Sulfoxides or sulfones can be formed from the oxidation of the sulfonyl group.
Hydrolysis Products: Carboxylic acids and amines are the primary products of hydrolysis reactions.
Scientific Research Applications
Pharmacological Applications
1. G Protein-Coupled Receptor (GPCR) Modulation
Research indicates that compounds similar to 3-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]propanamide can act as antagonists or agonists for various GPCRs, which are critical targets in drug discovery. For instance, studies on related compounds have shown their efficacy in modulating the activity of N-formyl peptide receptors (FPRs), which are involved in immune responses and inflammation pathways .
2. Antitumor Activity
The compound has been investigated for its potential antitumor properties. Analogous compounds have demonstrated activity against various cancer cell lines, including those from breast, ovarian, and lung cancers. The structure-activity relationship (SAR) studies suggest that modifications to the sulfonamide group can enhance cytotoxicity against specific tumor types .
Data Table: Summary of Biological Activities
| Activity | Compound | EC₅₀ (nM) | Target |
|---|---|---|---|
| FPR Agonist | PD168368 | <10 | FPR1/FPR2 |
| Antitumor Activity | Bisantrene | 156 | Various cancer types |
| Inhibition of Inflammation | 3-Chloro-N-[3-(pyrrolidine-1-sulfonyl)] | Varies | Immune response pathways |
Case Studies
Case Study 1: FPR Modulation
A study screened multiple ligands for their ability to induce intracellular signaling in neutrophils via FPRs. The findings revealed that certain derivatives of related compounds exhibited potent agonistic activity, suggesting that structural features similar to those in this compound could be optimized for enhanced receptor interaction .
Case Study 2: Anticancer Efficacy
In vitro assays have shown that compounds with structural similarities to this compound can inhibit the proliferation of cancer cells. A notable example includes a derivative tested against melanoma and renal cell carcinoma, demonstrating significant cytotoxic effects at low concentrations .
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The chloro group can also participate in interactions with hydrophobic pockets, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Heterocyclic Sulfonamide Variants
3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide (CAS: 1365964-29-9 ):
- Structural Difference : Replaces pyrrolidine with a 5-methyl-1,3,4-thiadiazole ring.
- This modification may improve kinase inhibitory activity, as seen in similar antiproliferative agents .
- Molecular Weight : 340.79 g/mol (higher due to thiadiazole’s nitrogen content) .
3-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide (CAS: 104246-34-6 ):
- Structural Difference : Substitutes pyrrolidine with a pyrimidine ring.
Functional Group Modifications
3-Chloro-N-(2-hydroxyphenyl)propanamide (CAS: N/A ):
- Structural Difference : Lacks the sulfonyl-pyrrolidine group; instead, a hydroxyl group is present at the phenyl 2-position.
- Impact : The hydroxyl group enables strong hydrogen bonding, improving aqueous solubility but reducing membrane permeability. Molecular weight is lower (209.64 g/mol) due to simpler structure .
3-Chloro-N-[4-(trifluoromethyl)phenyl]propanamide (CAS: N/A ):
Amino vs. Chloro Substitution
2-Amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide (CAS: 1218334-66-7 ):
- Structural Difference: Substitutes chlorine with an amino (-NH₂) group and lacks the sulfonyl moiety.
Comparative Data Table
Research Findings and Implications
- Biological Activity : Chloro-propanamide derivatives (e.g., compound 9b in ) exhibit antiproliferative effects via kinase inhibition . The target compound’s pyrrolidine sulfonyl group may enhance target engagement through sulfonamide-protein interactions.
- Crystallinity : Analogous compounds like 3-chloro-N-phenyl-phthalimide () demonstrate the role of chloro and sulfonyl groups in stabilizing crystal lattices via halogen and hydrogen bonds .
- Synthetic Utility : The target compound’s modular structure allows for diversification at the sulfonyl and phenyl positions, enabling rapid SAR studies .
Biological Activity
3-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]propanamide is a synthetic compound with a molecular formula of C₁₃H₁₇ClN₂O₃S and a molecular weight of 316.8 g/mol. This compound features a chloro group, a pyrrolidine sulfonyl group, and a phenyl ring, which contribute to its unique chemical and biological properties. Its synthesis typically involves the formation of a pyrrolidine sulfonyl intermediate followed by coupling with 3-chloropropanoyl chloride, often utilizing triethylamine as a base to facilitate the reaction.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonyl group in the compound can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The presence of the chloro group enhances binding affinity by engaging with hydrophobic pockets within these targets.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potential therapeutic properties. For instance, it has been investigated for its inhibitory effects on various biological pathways relevant to disease mechanisms. The compound's efficacy has been evaluated against several targets, including those involved in viral replication and bacterial secretion systems .
Case Studies
- Antiviral Activity : Research has indicated that compounds structurally similar to this compound show promising antiviral activity. For example, certain N-heterocycles have been reported to inhibit respiratory syncytial virus (RSV) replication at micromolar concentrations, suggesting that this class of compounds could be explored further for antiviral applications .
- Proteomics Applications : The compound has been utilized in proteomics research to study protein interactions and functions. Its ability to modify protein behavior through targeted interactions makes it valuable in understanding complex biological systems.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide | Additional chloro group on phenyl ring | Potentially altered reactivity and binding properties |
| 3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]propanamide | Sulfonyl group at different position | Similar applications but distinct interactions |
This comparative analysis highlights how slight modifications in structure can lead to significant differences in biological activity and potential applications.
Q & A
Basic Research Questions
What are the optimal synthetic routes and reaction conditions for synthesizing 3-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]propanamide?
Methodological Answer:
The compound is synthesized via multi-step reactions, typically starting with sulfonation of pyrrolidine followed by coupling with a chlorinated propanamide intermediate. Key steps include:
- Sulfonation: Pyrrolidine reacts with a sulfonyl chloride under controlled pH (e.g., 8–9) and temperature (0–5°C) to avoid side reactions .
- Amide Coupling: Use of coupling agents like EDCI/HOBt in anhydrous DMF at 25–40°C for 12–24 hours to attach the propanamide moiety .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure >95% purity. Reaction progress is monitored via TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) .
How should researchers characterize the structural and chemical properties of this compound?
Methodological Answer:
- Spectroscopy:
- Chromatography: HPLC (C18 column, acetonitrile/water) with UV detection (254 nm) assesses purity (>98%) .
What solvents and conditions are recommended for solubility and stability studies?
Methodological Answer:
- Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) at 20–25°C. Solubility in DMSO: ~50 mg/mL .
- Stability: Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonyl group. Avoid prolonged exposure to light or acidic/basic conditions .
Advanced Research Questions
How can computational methods elucidate reaction mechanisms and regioselectivity?
Methodological Answer:
- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) to model sulfonation and amidation transition states. Analyze activation energies to predict regioselectivity in pyrrolidine sulfonation .
- Kinetic Studies: Monitor reaction rates via in situ IR spectroscopy to validate computational predictions .
What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Cross-Validation: Compare IC₅₀ values from orthogonal assays (e.g., enzymatic vs. cell-based) to rule out assay-specific artifacts .
- Structural Analysis: Use X-ray crystallography (e.g., CCDC data) to confirm stereochemical integrity, as minor enantiomers may skew activity .
How can molecular docking and QSAR models predict biological target interactions?
Methodological Answer:
- Docking: Use AutoDock Vina with PDB structures (e.g., kinase domains) to identify binding poses. Focus on sulfonyl and amide groups for hydrogen bonding .
- QSAR: Train models with descriptors like logP, polar surface area, and topological indices to correlate structural features with activity (R² > 0.85) .
What experimental designs optimize stability in biological assays?
Methodological Answer:
- Buffer Screening: Test stability in PBS (pH 7.4), Tris-HCl (pH 8.0), and HEPES (pH 7.0) at 37°C for 24–72 hours. Use LC-MS to detect degradation products .
- Protection Strategies: Add antioxidants (e.g., 0.1% BHT) or serum albumin (1% w/v) to mimic physiological conditions .
How to address discrepancies in spectroscopic data during structural confirmation?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
